An In-depth Technical Guide to 5-Nitro-1H-indazole-3-carbonitrile: Chemical Properties and Biological Activity
An In-depth Technical Guide to 5-Nitro-1H-indazole-3-carbonitrile: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and biological context of 5-Nitro-1H-indazole-3-carbonitrile, a molecule of interest in cardiovascular and neurological research. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a predictive and practical resource.
Core Chemical Properties
5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₈H₄N₄O₂.[1] Its structure features an indazole core substituted with a nitro group at the 5-position and a nitrile group at the 3-position.
Physicochemical Data
A summary of the available and predicted physicochemical properties of 5-Nitro-1H-indazole-3-carbonitrile is presented in Table 1. It is important to note that some commercial suppliers list the compound as a liquid, which is atypical for this class of compounds and may be inaccurate.[1] For comparison, data for the related precursor, 5-Nitro-1H-indazole, is also provided.
Table 1: Physicochemical Properties of 5-Nitro-1H-indazole-3-carbonitrile and a Key Precursor
| Property | 5-Nitro-1H-indazole-3-carbonitrile | 5-Nitro-1H-indazole |
| Molecular Formula | C₈H₄N₄O₂[1] | C₇H₅N₃O₂[2] |
| Molecular Weight | 188.14 g/mol [1] | 163.13 g/mol [2] |
| Appearance | Data not available (predicted to be a solid) | Yellow odorless powder[2] |
| Melting Point | Data not available | 207 °C[2] |
| Boiling Point | Data not available | 383.3±15.0 °C (Predicted) |
| Solubility | Data not available | Data not available |
| pKa | Data not available | 11.71±0.40 (Predicted) |
Spectral Data
Table 2: Spectral Data for 5-Nitro-1H-indazole
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.77 (s, 1H), 8.84 (d, J=2.0 Hz, 1H), 8.43 (s, 1H), 8.21 (dd, J=9.2, 2.0 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H)[3] |
| IR (KBr disc) | Characteristic peaks for N-H, C=C, and N-O stretching. |
| Mass Spectrum (GC-MS) | Molecular Ion (M⁺): 163 m/z[4] |
For 5-Nitro-1H-indazole-3-carbonitrile, one would anticipate the disappearance of the proton signal at the 3-position in the ¹H NMR spectrum. In the IR spectrum, a characteristic sharp peak for the nitrile (C≡N) stretching vibration would be expected to appear around 2230-2210 cm⁻¹. The mass spectrum should show a molecular ion peak corresponding to its molecular weight of 188.14 g/mol .
Synthesis and Experimental Protocols
A validated, step-by-step synthesis protocol for 5-Nitro-1H-indazole-3-carbonitrile is not explicitly published. However, a plausible synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. A likely two-step synthesis is outlined below, starting from the commercially available 5-Nitro-1H-indazole.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Nitro-1H-indazole-3-carbonitrile.
Experimental Protocol: Step 1 - Bromination of 5-Nitro-1H-indazole
This protocol is adapted from a known procedure for the bromination of 5-nitro-1H-indazole.[5]
Objective: To synthesize 3-Bromo-5-nitro-1H-indazole.
Materials:
-
5-Nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Ice
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-Nitro-1H-indazole in DMF in a three-necked flask equipped with a stirrer.
-
Cool the reaction mixture to -5 °C using an appropriate cooling bath.
-
Slowly add bromine dropwise to the cooled solution, maintaining the temperature at or below 0 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 3-Bromo-5-nitro-1H-indazole.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Step 2 - Cyanation of 3-Bromo-5-nitro-1H-indazole
This is a general protocol for the cyanation of an aryl halide, which would need to be optimized for this specific substrate.
Objective: To synthesize 5-Nitro-1H-indazole-3-carbonitrile.
Materials:
-
3-Bromo-5-nitro-1H-indazole
-
Copper(I) cyanide (CuCN) or a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) and a cyanide source (e.g., Zn(CN)₂)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Rosenmund-von Braun Reaction):
-
In a flask under an inert atmosphere, combine 3-Bromo-5-nitro-1H-indazole and copper(I) cyanide in DMF.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Signaling Pathway
5-Nitro-1H-indazole-3-carbonitrile is identified as a Rho kinase (ROCK) inhibitor with an IC₅₀ of 6.67 μM for ROCK-I.[6] This inhibitory activity is the basis for its observed vasorelaxant properties and its potential application in cardiovascular disease research.[6]
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. In smooth muscle cells, activation of this pathway leads to vasoconstriction.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of 5-Nitro-1H-indazole-3-carbonitrile.
As shown in the diagram, various agonists can activate G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA-GTP then binds to and activates ROCK. ROCK, in turn, promotes smooth muscle contraction through two main mechanisms: by directly phosphorylating the myosin light chain (MLC) and by inhibiting myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. The net effect is an increase in phosphorylated MLC, which leads to vasoconstriction. 5-Nitro-1H-indazole-3-carbonitrile exerts its vasorelaxant effect by directly inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets and promoting vasodilation.
Conclusion
5-Nitro-1H-indazole-3-carbonitrile is a promising molecule for further investigation, particularly in the context of diseases characterized by excessive vasoconstriction or aberrant cell motility. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known biological activity, presenting its core chemical properties, and offering a plausible synthetic route. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 5-Nitro-1H-indazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. 5-Nitro-1H-indazole-3-carbonitrile - Nordic Biosite [nordicbiosite.com]
